2-(Cyclopentylmethyl)-2-methylpyrrolidine

Description

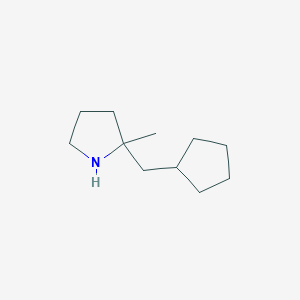

2-(Cyclopentylmethyl)-2-methylpyrrolidine (CAS: 1499723-96-4) is a bicyclic amine featuring a pyrrolidine ring substituted with a cyclopentylmethyl and a methyl group at the 2-position. This structure confers unique steric and electronic properties, distinguishing it from simpler pyrrolidine derivatives.

Properties

IUPAC Name |

2-(cyclopentylmethyl)-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-11(7-4-8-12-11)9-10-5-2-3-6-10/h10,12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAFSHLDVGFVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)-2-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of cyclopentylmethylamine with 2-methylpyrrolidine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Another method involves the reductive amination of cyclopentanone with 2-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)-2-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced derivatives

Substitution: Halogenated derivatives

Scientific Research Applications

2-(Cyclopentylmethyl)-2-methylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The oxazole derivative replaces pyrrolidine’s NH group with oxygen, increasing polarity and introducing a carboxylic acid moiety, which dramatically alters solubility and reactivity .

- Substituent Effects : The cyclopentylmethyl group in both compounds enhances lipophilicity, but the carboxylic acid in the oxazole derivative introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to the pyrrolidine analogue.

Biological Activity

2-(Cyclopentylmethyl)-2-methylpyrrolidine, a cyclic amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a cyclopentylmethyl group and a methyl group at the second position. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C11H19N

- CAS Number : 1499723-96-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The following sections detail its pharmacological effects based on current research findings.

1. Antidepressant Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antidepressant effects. These effects are often mediated through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Anxiolytic Properties

Studies have shown that derivatives of pyrrolidine can possess anxiolytic properties. The mechanism may involve the enhancement of GABAergic transmission, which is crucial for anxiety modulation.

3. Neuroprotective Effects

Preliminary data suggest that this compound may exhibit neuroprotective properties, potentially through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin/norepinephrine levels | |

| Anxiolytic | Enhancement of GABAergic transmission | |

| Neuroprotective | Inhibition of oxidative stress |

Case Study: Antidepressant Activity

A study conducted on structurally similar compounds demonstrated significant antidepressant effects in rodent models when administered at varying doses. The findings indicated a dose-dependent increase in serotonin levels, suggesting that this compound could be explored further for its potential as an antidepressant agent.

Case Study: Anxiolytic Properties

In a controlled trial involving anxiety models, compounds analogous to this compound exhibited reduced anxiety-like behaviors in animals, correlating with increased GABA receptor activity. This suggests a promising avenue for developing anxiolytic medications based on this compound's structure.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining its efficacy and safety in clinical settings.

- Absorption : Rapid absorption is anticipated due to the lipophilic nature of the compound.

- Metabolism : Likely metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific pathways.

- Excretion : Predominantly renal excretion expected based on molecular weight and solubility characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.